molecular formula C11H20N4O2S B3200666 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine CAS No. 1018996-09-2

1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine

Cat. No.: B3200666
CAS No.: 1018996-09-2
M. Wt: 272.37 g/mol
InChI Key: JMPOPCCVCGERNG-UHFFFAOYSA-N
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Description

1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine is a chemical compound of interest in medicinal and organic chemistry research. It features a piperidine-4-amine scaffold linked to a 1-ethyl-3-methyl-1H-pyrazole ring via a sulfonyl group. This specific structural motif is part of a broader class of sulfonyl piperidine derivatives that have been investigated for their potential biological activities . Compounds containing both pyrazole and sulfonamide functional groups are known to exhibit a diverse range of pharmacological properties, as these nuclei are considered privileged structures in drug discovery . The pyrazole-sulfonamide pharmacophore is associated with a wide spectrum of reported activities, including antiproliferative, anti-inflammatory, and antimicrobial effects, making it a valuable template for developing new bioactive molecules . Researchers utilize this compound and its analogs as key intermediates in the synthesis of more complex molecules and to explore structure-activity relationships (SAR) in various therapeutic areas. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2S/c1-3-14-8-11(9(2)13-14)18(16,17)15-6-4-10(12)5-7-15/h8,10H,3-7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPOPCCVCGERNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)N2CCC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with active sites, while the piperidine ring can enhance binding affinity and specificity . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Chemical Structure & Properties :

  • Molecular Formula : C₁₀H₁₈N₄O₂S
  • Molecular Weight : 258.34 g/mol
  • CAS Number : 1019006-27-9
  • Purity : ≥95% (as per analytical reports) .
  • Key Features : The compound consists of a piperidin-4-amine core linked via a sulfonyl group to a 1-ethyl-3-methyl-substituted pyrazole ring. This structure confers moderate lipophilicity, critical for membrane permeability and target engagement.

Comparison with Structurally Similar Compounds

Piperidin-4-amine Derivatives with Pyrazole-Sulfonyl Modifications

Compound Name Molecular Formula MW (g/mol) CAS Number Substituents on Pyrazole Key Differences
Target Compound C₁₀H₁₈N₄O₂S 258.34 1019006-27-9 1-Ethyl, 3-methyl Reference standard for comparison
ZX-AC004800 C₉H₁₆N₄O₂S 244.32 Not provided 1-Methyl Smaller alkyl groups reduce lipophilicity
ZX-AC004801 C₁₀H₁₈N₄O₂S 258.34 Not provided 1,3-Dimethyl Lacks ethyl group; steric effects may alter binding
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride C₉H₁₇ClN₄O₂S 272.78 1333799-16-8 1-Methyl Hydrochloride salt improves solubility

Structural Impact :

  • Ethyl vs.
  • Steric Effects : The 1,3-dimethyl variant (ZX-AC004801) may exhibit reduced target affinity due to increased steric hindrance .

Functional Analogues with Piperidine/Pyrazole Motifs

Compound Name Molecular Formula MW (g/mol) CAS Number Key Functional Groups Biological Activity
RB-005 C₂₁H₃₆N₂O 356.53 Not provided 4-Octylphenethyl-piperidin-4-amine SphK1 inhibitor (IC₅₀ = 3.6 µM)
1-(2-(Piperidin-1-yl)ethyl)-1H-pyrazol-4-amine C₁₀H₁₈N₄ 194.28 1173069-63-0 Piperidine-ethyl linkage to pyrazole Unknown; structural similarity to kinase inhibitors
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₃H₁₇N₅ 247.31 Not provided Pyridine and cyclopropyl groups Synthesized via Cu-catalyzed coupling; potential CNS activity

Functional Insights :

  • SphK1 Inhibition : RB-005’s long alkyl chain (octylphenethyl) enhances membrane interaction but reduces selectivity compared to the target compound’s compact structure .
  • Heterocyclic Modifications : Pyridine-substituted analogues (e.g., ) prioritize aromatic interactions, whereas the target compound’s sulfonyl group favors hydrogen bonding .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound ZX-AC004800 RB-005
LogP ~2.1 (estimated) ~1.8 ~5.2
Solubility (aq.) Low Moderate Very low
Synthetic Yield 82% Not reported Not reported
Stability Stable at +4°C Stable at +4°C Requires -20°C storage

Key Observations :

  • The target compound’s balance of lipophilicity (LogP ~2.1) makes it more suitable for oral administration than RB-005 .
  • Sulfonyl-containing derivatives generally exhibit better crystallinity and storage stability compared to amine-linked analogues .

Biological Activity

1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial effects, structure-activity relationships, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C19H27N3O3S
  • Molecular Weight : 377.5 g/mol
  • IUPAC Name : 1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonyl-4-(4-methylphenoxy)piperidine

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. The compound exhibits notable activity against various bacterial strains.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)MBC (μg/mL)Activity Type
7b0.22 - 0.25Not specifiedBactericidal
10Not specifiedNot specifiedBacteriostatic
13Not specifiedNot specifiedBactericidal

The minimum inhibitory concentration (MIC) values for selected derivatives indicate that compound 7b is particularly effective against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

The mechanism underlying the antimicrobial action includes the inhibition of biofilm formation and disruption of existing biofilms. For instance, compounds related to this class have demonstrated efficacy in inhibiting the biofilm formation of Staphylococcus aureus, with significant reductions in biofilm biomass observed .

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is closely linked to their structural features. Modifications in the pyrazole ring and sulfonamide group can significantly influence their pharmacological properties.

Table 2: Structure-Activity Relationships

Structural FeatureEffect on Activity
Ethyl group at position 1Enhances lipophilicity
Sulfonamide moietyIncreases antibacterial potency
Piperidine ringContributes to receptor binding

Research indicates that specific substitutions on the pyrazole ring can enhance both antibacterial and antifungal activities, suggesting a need for further exploration of these modifications .

Case Studies

Several case studies have documented the effectiveness of pyrazole derivatives in clinical settings:

  • Case Study on Antibacterial Efficacy : A study evaluated the efficacy of various pyrazole derivatives against multi-drug resistant strains. The results showed that certain derivatives, including compound 7b, exhibited superior activity compared to traditional antibiotics .
  • Biofilm Disruption Study : Another investigation focused on the ability of these compounds to disrupt biofilms formed by Pseudomonas aeruginosa. The results indicated that specific modifications led to enhanced biofilm eradication, providing insights into potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves sulfonation of the pyrazole moiety followed by coupling with a piperidine derivative. Key steps include:

  • Sulfonation : Reaction of 1-ethyl-3-methyl-1H-pyrazole with chlorosulfonic acid under anhydrous conditions at 0–5°C .
  • Amine coupling : Nucleophilic substitution between the sulfonyl chloride intermediate and piperidin-4-amine in a polar aprotic solvent (e.g., DMF) at 60–80°C .
  • Optimization : Control of stoichiometry (1:1.2 molar ratio for sulfonation), solvent choice (DMF for solubility), and reaction time (4–6 hours for coupling) to achieve yields >70% .

Q. How is the structural integrity of this compound validated after synthesis?

  • Methodology : Use NMR spectroscopy (¹H and ¹³C) to confirm substituent positions:

  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 2.3 ppm (piperidine CH₂), and δ 8.1 ppm (pyrazole H) .
  • Mass spectrometry : Molecular ion peak at m/z 258.34 (C₁₀H₁₈N₄O₂S) .
    • Purity analysis : HPLC with UV detection (λ = 254 nm) to confirm ≥95% purity .

Q. What are the critical structural features influencing its physicochemical properties?

  • Key features :

  • Sulfonyl group : Enhances polarity and hydrogen-bonding capacity, affecting solubility in aqueous buffers .
  • Piperidine ring : Confers conformational flexibility, enabling interactions with biological targets .
  • Ethyl-methyl substitution on pyrazole : Increases steric bulk, potentially modulating binding specificity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities of this compound?

  • Methodology : Use SHELX programs (e.g., SHELXL) for single-crystal X-ray diffraction:

  • Data collection : High-resolution (<1.0 Å) data to determine bond angles and torsional strain in the sulfonyl-piperidine linkage .
  • Refinement : Compare experimental electron density maps with computational models to identify conformational outliers affecting activity .
    • Application : Discrepancies in enzyme inhibition (e.g., kinase assays) may arise from crystal packing effects or protonation states of the piperidine amine .

Q. What strategies improve yield in multi-step syntheses while minimizing side reactions?

  • Optimization approaches :

  • Protection-deprotection : Use Boc-protected piperidin-4-amine to prevent undesired N-sulfonylation .
  • Microwave-assisted synthesis : Reduce reaction time for sulfonation from 6 hours to 30 minutes, improving yield by 15% .
  • Workup protocols : Liquid-liquid extraction (ethyl acetate/water) to isolate intermediates with >90% purity .

Q. How do computational models predict the compound’s interaction with biological targets like GPCRs or kinases?

  • Methodology :

  • Docking simulations : Use AutoDock Vina to model binding poses with serotonin receptors (e.g., 5-HT₂A) based on piperidine flexibility and sulfonyl H-bonding .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to identify critical residues (e.g., Asp155 in kinase binding pockets) .

Q. What analytical techniques resolve discrepancies in reported logP values for this compound?

  • Approach :

  • Experimental : Shake-flask method (octanol/water partition) vs. reverse-phase HPLC retention time correlation .
  • Computational : Compare QSAR-predicted logP (e.g., XLogP3) with experimental data to identify outliers due to protonation .

Q. How does the sulfonyl group’s electronic configuration influence reactivity in derivatization reactions?

  • Mechanistic analysis :

  • Electrophilicity : Sulfonyl groups activate the pyrazole ring for nucleophilic aromatic substitution (e.g., with amines at C4) .
  • Steric effects : Ethyl and methyl substituents hinder access to the sulfonyl oxygen, reducing reactivity in SN2 reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine
Reactant of Route 2
1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine

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